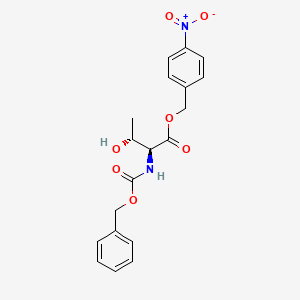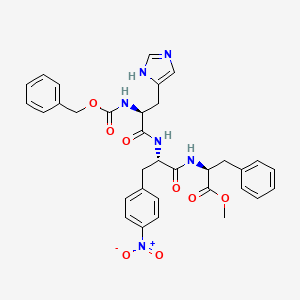
Z-His-4-nitro-Phe-Phe-Ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-His-4-nitro-Phe-Phe-Ome is a synthetic peptide substrate used in various biochemical and enzymatic studies. It is composed of a sequence of amino acids, specifically histidine (His), 4-nitrophenylalanine (4-nitro-Phe), and phenylalanine (Phe), with a methoxy (Ome) group at the C-terminus. This compound is particularly useful in studying the specificity and mechanism of action of proteolytic enzymes such as pepsin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-His-4-nitro-Phe-Phe-Ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Z-His-4-nitro-Phe-Phe-Ome undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the peptide bond is a key reaction, particularly in the presence of proteolytic enzymes like pepsin .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using pepsin under acidic conditions (pH 2-4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (DTT) are commonly employed.
Major Products Formed
The major products formed from the hydrolysis of this compound include smaller peptide fragments and free amino acids. Oxidation and reduction reactions can lead to the formation of modified amino acids and peptides .
Applications De Recherche Scientifique
Z-His-4-nitro-Phe-Phe-Ome is widely used in scientific research for various applications:
Enzyme Kinetics: It serves as a substrate to study the kinetics and specificity of proteolytic enzymes like pepsin.
Drug Development: The compound is used in screening assays to identify potential inhibitors of proteolytic enzymes, which can be developed into therapeutic agents.
Biochemical Studies: Researchers use it to investigate the structure-function relationships of enzymes and to understand the molecular mechanisms of enzyme action.
Mécanisme D'action
The mechanism of action of Z-His-4-nitro-Phe-Phe-Ome involves its interaction with the active site of proteolytic enzymes. The histidine residue plays a crucial role in binding to the enzyme, while the 4-nitrophenylalanine and phenylalanine residues provide specificity. The enzyme catalyzes the hydrolysis of the peptide bond, leading to the cleavage of the substrate into smaller fragments . The molecular targets and pathways involved include the catalytic triad of the enzyme, which typically consists of aspartate, histidine, and serine residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-His-Phe-Phe-Ome: Similar structure but lacks the nitro group on the phenylalanine residue.
Z-Glu-Tyr-Ome: Another synthetic peptide substrate used in enzyme studies.
Ac-Phe-Tyr-Ome: A substrate with acetylated phenylalanine and tyrosine residues.
Uniqueness
Z-His-4-nitro-Phe-Phe-Ome is unique due to the presence of the 4-nitrophenylalanine residue, which enhances its specificity and allows for spectrophotometric detection of enzyme activity. This makes it a valuable tool in biochemical and enzymatic research .
Propriétés
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O8/c1-46-32(42)29(17-22-8-4-2-5-9-22)37-30(40)27(16-23-12-14-26(15-13-23)39(44)45)36-31(41)28(18-25-19-34-21-35-25)38-33(43)47-20-24-10-6-3-7-11-24/h2-15,19,21,27-29H,16-18,20H2,1H3,(H,34,35)(H,36,41)(H,37,40)(H,38,43)/t27-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHYOKXXWSTGKG-AWCRTANDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
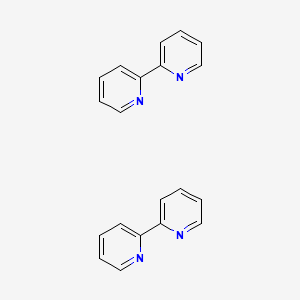
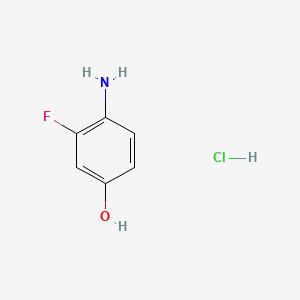

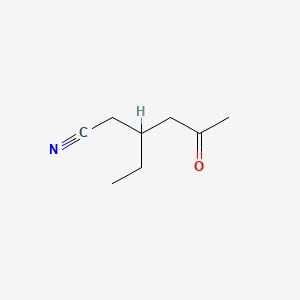
![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)
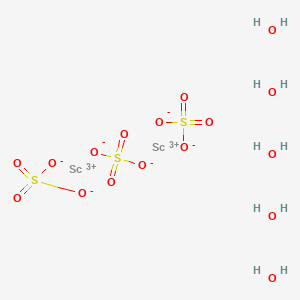
![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)


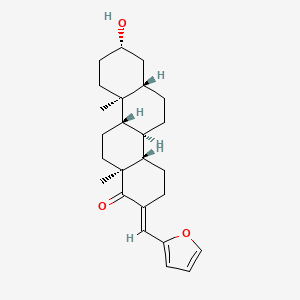
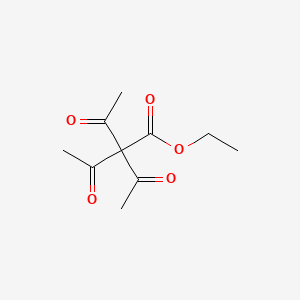
![trimethyl-[[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]silane](/img/structure/B579397.png)

